4-Phenylpiperidine vs. Piperidine N-2 Substitution
In the SCD1 inhibitor series, introduction of a 4-phenyl substituent on the piperidine ring of pyridazine-based analogs consistently improved SCD1 inhibitory potency and oral bioavailability relative to unsubstituted piperidine congeners. While the target compound itself has not been directly assayed in published SCD1 screens, the 4-phenylpiperidine motif is a critical pharmacophoric element identified in related pyridazinone SCD1 inhibitors . In a head-to-head comparison within the pyridazinone series, compound 3e (containing a 4-phenylpiperidine moiety) demonstrated an SCD1 IC50 of 12 nM in human microsomal assay and dose-dependently reduced plasma C16 desaturation index by 45% at 10 mg/kg p.o. in Zucker fa/fa rats, whereas the corresponding unsubstituted piperidine analog exhibited >10-fold weaker inhibition and negligible in vivo target engagement . This provides class-level inference that the 4-phenylpiperidine moiety in the target compound is expected to confer superior SCD1 target engagement compared to simple piperidine analogs such as 6-(2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one.
| Evidence Dimension | SCD1 inhibitory potency (IC50) and in vivo desaturation index reduction |
|---|---|
| Target Compound Data | Not directly reported; inferred from 4-phenylpiperidine-containing analog 3e: IC50 = 12 nM (human microsomal SCD1); plasma C16 DI reduction 45% at 10 mg/kg p.o. |
| Comparator Or Baseline | Unsubstituted piperidine analog in same series: IC50 >120 nM; no significant DI reduction at equivalent dose |
| Quantified Difference | ≥10-fold improvement in IC50; qualitative gain from no in vivo efficacy to robust target engagement |
| Conditions | Human microsomal SCD1 assay; chronic oral dosing in Zucker fa/fa rats; plasma fatty acid desaturation index measured via LC-MS |
Why This Matters
The 4-phenylpiperidine substituent is a demonstrated driver of SCD1 potency and oral efficacy; selecting the target compound over a simple piperidine analog preserves a pharmacophoric feature essential for SCD1-related metabolic disease research.
- [1] Yang, S.-M.; Tang, Y.; Rano, T.; Lu, H.; Kuo, G.-H.; Gaul, M. D.; Li, Y.; Ho, G.; Lang, W.; Conway, J. G.; Liang, Y.; Lenhard, J. M.; Demarest, K. T.; Murray, W. V. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: Part 2. Pyridazine-based analogs. Bioorg. Med. Chem. Lett. 2014, 24 (5), 1309–1313. View Source
